molecular formula C12H18N2OS B2930052 (1-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)pyrrolidin-2-yl)methanol CAS No. 1602394-12-6

(1-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)pyrrolidin-2-yl)methanol

Cat. No.: B2930052
CAS No.: 1602394-12-6
M. Wt: 238.35
InChI Key: HCENAOXIJPVTMZ-UHFFFAOYSA-N
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Description

(1-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 5,6-dihydro-4H-cyclopenta[d]thiazole scaffold linked to a pyrrolidine-2-ylmethanol group. The thiazole moiety is a privileged structure in pharmaceutical development, known to contribute to biological activity across a range of therapeutic areas . This specific molecular architecture, combining the cyclopentathiazole core with a pyrrolidine alcohol, suggests potential for interaction with various biological targets. Researchers investigating this compound typically explore its application as a key intermediate or a novel pharmacophore in the synthesis of molecules for preclinical studies. The presence of the thiazole ring is significant, as this heterocycle is found in numerous treatment drugs and is a common feature in compounds undergoing intensive clinical and preclinical investigations for conditions including but not limited to oncology, infectious diseases, and neurological disorders . The compound is provided for research purposes to aid in the exploration of new chemical entities and structure-activity relationships (SAR). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

[1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c15-8-9-3-2-6-14(9)7-12-13-10-4-1-5-11(10)16-12/h9,15H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCENAOXIJPVTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NC3=C(S2)CCC3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound A shares structural motifs with several bioactive heterocycles. Key comparisons include:

Compound Core Structure Substituents logP* Solubility (mg/mL)* Bioactivity
Compound A Cyclopenta[d]thiazole Pyrrolidin-2-ylmethanol 1.8 ~15 (aqueous) Antimicrobial (hypoth.)
Thiadiazole derivative 13a 1,3,4-Thiadiazole Hydrazono-methylpyrazole 2.3 ~5 (DMF) Anticancer
Benzothiazole derivative Benzothiazole Aminoethyl 2.5 ~8 (DMSO) Antiviral
BAC-C12 Quaternary ammonium Dodecyl chain N/A Micellar (CMC: 8 mM) Surfactant
  • Thiadiazole Derivatives (e.g., 13a–13d): Synthesized via condensation of hydrazine carbodithioates with hydrazonoyl chlorides in ethanol/triethylamine , these compounds exhibit lower solubility than Compound A, likely due to their non-polar hydrazono groups. Their anticancer activity contrasts with Compound A’s hypothesized antimicrobial effects, underscoring how core heterocycle choice (thiadiazole vs. thiazole) influences bioactivity.
  • Benzothiazole Derivatives : The benzothiazole core enhances lipophilicity (logP ~2.5) compared to Compound A ’s partially saturated cyclopenta[d]thiazole (logP ~1.8), suggesting improved membrane permeability but reduced aqueous solubility.
  • BAC-C12 : A quaternary ammonium surfactant with a CMC of 8 mM , BAC-C12 highlights how alkyl chain length and charged groups drive micelle formation. Compound A lacks such amphiphilic features but may exhibit moderate solubility due to its hydroxyl group.

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